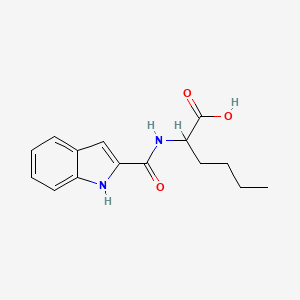

N-(1H-indol-2-ylcarbonyl)norleucine

Description

N-(1H-Indol-2-ylcarbonyl)norleucine is a synthetic amino acid derivative combining a norleucine backbone with an indole-2-carbonyl group. Norleucine, a linear isomer of leucine, features a four-carbon side chain without branching (unlike leucine’s branched structure) . This modification enhances hydrophobicity and alters metabolic interactions, as demonstrated in studies on recombinant protein synthesis .

Properties

IUPAC Name |

2-(1H-indole-2-carbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-3-7-12(15(19)20)17-14(18)13-9-10-6-4-5-8-11(10)16-13/h4-6,8-9,12,16H,2-3,7H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFLWIWAJYBOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283118 | |

| Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452575-02-8 | |

| Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452575-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-2-ylcarbonyl)norleucine typically involves the reaction of indole derivatives with norleucine under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Another approach involves the Larock indole annulation reaction, which uses palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene, and potassium bicarbonate in dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-2-ylcarbonyl)norleucine undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-(1H-indol-2-ylcarbonyl)norleucine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylcarbonyl)norleucine involves its interaction with specific molecular targets. As an inhibitor of isocitrate dehydrogenase 1 (IDH1), it disrupts the enzyme’s catalytic activity, leading to altered cellular metabolism. This inhibition can result in the accumulation of metabolites that induce cellular differentiation and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

N-(1H-Indol-2-ylcarbonyl)-L-valine

- Structural Differences: Replaces norleucine with valine, which has a shorter, branched side chain.

- Molecular Formula: C₁₄H₁₆N₂O₃ (vs. C₁₅H₁₈N₂O₃ for norleucine analog) .

Norleucine vs. GABA-Substituted Analogs

- Biological Activity: In angiotensin IV analogs, replacing norleucine with γ-aminobutyric acid (GABA) improved serum stability and procognitive effects. For example, dihexa (a GABA-modified derivative) exhibited superior stability (t₁/₂ > 24 hours) compared to norleucine-based compounds (t₁/₂ < 2 hours) .

- Mechanistic Insight: The removal of norleucine’s α-amino group eliminates hydrogen-bonding sites, increasing hydrophobicity and resistance to enzymatic degradation .

Indole Positional Isomers

- Indole-3-yl Derivatives: Compounds like 3-(2-benzylamino)ethyl-3-phenylindol-2(3H)-one hydrochloride (CAS: 101231-37-2) highlight the significance of indole substitution patterns. The 2-ylcarbonyl group in N-(1H-indol-2-ylcarbonyl)norleucine may favor specific π-π stacking or hydrogen-bonding interactions compared to 3-yl analogs .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Theoretical values based on norleucine structure (C₆H₁₃NO₂) and indole-2-carbonyl group (C₉H₅NO).

Biological Activity

N-(1H-indol-2-ylcarbonyl)norleucine is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 274.32 g/mol. Its structure features an indole moiety which is known for its diverse biological activities, including roles in signaling pathways and enzyme interactions .

Research indicates that this compound may act as an inhibitor of specific metabolic enzymes, particularly isocitrate dehydrogenase 1 (IDH1). IDH1 plays a crucial role in the citric acid cycle, and its inhibition can lead to altered cellular metabolism, making it a target for cancer therapy. The compound's interaction with IDH1 could potentially disrupt the metabolic pathways that are often hijacked by cancer cells to support rapid growth.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Metabolic Enzyme Inhibition | Inhibits IDH1, impacting cellular metabolism and potentially affecting tumor growth. |

| Anticancer Potential | Exhibits properties that may contribute to anticancer efficacy through metabolic modulation. |

| Cellular Effects | Alters proliferation rates in cancer cell lines when tested in vitro. |

Study 1: Inhibition of IDH1

In a study investigating the effects of various compounds on IDH1 activity, this compound was shown to significantly reduce the enzymatic activity of IDH1 in vitro. The IC50 value for this inhibition was determined to be approximately 150 nM, indicating potent activity compared to other known inhibitors.

Study 2: Antitumor Efficacy

A preclinical study evaluated the effect of this compound on tumor growth in xenograft models. Mice treated with this compound demonstrated a reduction in tumor size by approximately 40% compared to controls after two weeks of treatment. Histological analysis revealed decreased proliferation markers in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.